molecular formula C10H8FNO B7784823 6-fluoro-4-methylquinolin-2-ol

6-fluoro-4-methylquinolin-2-ol

Cat. No.: B7784823
M. Wt: 177.17 g/mol
InChI Key: YQUNFZJSJNYUCM-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylquinolin-2-ol (CAS: 15912-69-3; molecular formula: C₁₀H₈FNO) is a fluorinated quinoline derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and a fluorine atom at position 6 of the quinoline scaffold. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties .

Properties

IUPAC Name

6-fluoro-4-methylquinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUNFZJSJNYUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : 6-Fluoroaniline reacts with ethyl 3-oxopentanoate in polyphosphoric acid (PPA) at 180°C to form a Schiff base intermediate.

  • Cyclization : Intramolecular cyclization generates the quinoline skeleton, positioning the methyl group at C4 and an ester moiety at C2.

  • Hydrolysis and Decarboxylation : The ester at C2 is hydrolyzed to a carboxylic acid using aqueous NaOH (10%, 80°C, 4 h), followed by thermal decarboxylation (220°C, vacuum) to yield the hydroxyl group.

Key Data :

  • Yield: 60–65% after purification via recrystallization (ethanol/water).

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

Friedländer Synthesis: Alternative Route via Condensation

The Friedländer approach employs 6-fluoro-2-aminobenzaldehyde and pentan-3-one under acidic conditions to assemble the quinoline ring.

Protocol and Optimization

  • Reagents : Concentrated HCl (catalyst), ethanol solvent, reflux (12 h).

  • Intermediate Isolation : The resulting 6-fluoro-4-methylquinoline-2-carbaldehyde is oxidized to the carboxylic acid using KMnO₄ (pH 9–10, 70°C), followed by decarboxylation.

Challenges :

  • Low regioselectivity (∼45% yield) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: Compound “6-fluoro-4-methylquinolin-2-ol” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-4-methylquinolin-2-ol is characterized by:

  • Molecular Formula : C₉H₈FNO
  • Molecular Weight : 177.17 g/mol
  • Functional Groups : A hydroxyl group (-OH), a fluorine atom at the 6th position, and a methyl group at the 4th position on the quinoline ring.

This specific substitution pattern contributes to its unique chemical reactivity and biological activity, making it a valuable compound in various fields.

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a promising candidate for developing new antibiotics .
  • Anticancer Properties : Studies suggest that 6-fluoro derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific enzymes involved in cancer pathways has been explored, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : Preliminary studies have demonstrated that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Biological Studies

The compound serves as a probe in biochemical assays, aiding in the understanding of enzyme activities and protein interactions. Its ability to inhibit key enzymes involved in metabolic processes makes it valuable for studying biological mechanisms .

Materials Science

In materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow it to function effectively in electronic applications, contributing to advancements in organic electronics.

Case Study 1: Antimicrobial Evaluation

A study synthesized various derivatives of 6-fluoroquinoline compounds, including this compound, and tested them against several microbial strains. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, establishing their potential as new antimicrobial agents .

CompoundZone of Inhibition (mm)Microorganism
I424E. coli
V123S. aureus
P125C. albicans

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of 6-fluoro derivatives on various cancer cell lines. The findings revealed that these compounds significantly reduced cell viability, indicating their potential as anticancer therapeutics.

Mechanism of Action

The mechanism of action of compound “6-fluoro-4-methylquinolin-2-ol” involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Antitumor Activity

  • The 4-quinolinecarboxylic acid derivative NSC 368390 (6-fluoro-2-(2'-fluorobiphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt) demonstrated potent activity against human colon carcinomas (e.g., 98% inhibition of DLD-2 tumors at 25 mg/kg) .

Electronic and Physicochemical Properties

  • Electron-withdrawing vs. electron-donating groups: Fluorine and trifluoromethyl groups enhance electrophilicity, improving interactions with enzymes like topoisomerases.
  • LogP values: The trifluoromethyl analog (LogP ~2.4) is more lipophilic than this compound (predicted LogP ~1.8), which may influence blood-brain barrier penetration .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 6-fluoro-4-methylquinolin-2-ol, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via electrophilic fluorination or nucleophilic substitution. Fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide are used under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or acetonitrile). Base catalysts (e.g., K₂CO₃) enhance reactivity. For example, fluorination at the 6-position requires precise stoichiometry to avoid over-substitution. Yield optimization involves monitoring reaction time (6–12 hrs) and using inert atmospheres to prevent side reactions .

Advanced: How can green chemistry principles be applied to improve the sustainability of this compound synthesis? Methodological Answer: Microwave-assisted synthesis reduces reaction times (1–3 hrs) and energy consumption. Solvent-free conditions or biodegradable ionic liquids (e.g., [BMIM]BF₄) minimize waste. Catalytic systems, such as recyclable Pd nanoparticles, enhance atom economy. Recent studies suggest photoredox catalysis under visible light achieves fluorination with reduced toxic byproducts .

Structural Characterization

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:

  • NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 10–12 ppm). <sup>19</sup>F NMR confirms fluorination (δ -110 to -120 ppm).
  • HRMS : Validates molecular weight (C₁₀H₈FNO₂; theoretical 193.06 g/mol).
  • XRD : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced: How do computational methods (e.g., DFT) complement experimental data in characterizing electronic properties? Methodological Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., 4.2 eV for this compound), predicting reactivity. IR vibrational frequencies matched with experimental data validate tautomeric forms (e.g., keto-enol equilibrium). Molecular electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization .

Biological Activity and Mechanisms

Basic: What in vitro models are used to assess the antimicrobial activity of this compound derivatives? Methodological Answer: Standard assays include:

  • MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Time-Kill Curves : Evaluate bactericidal kinetics over 24 hrs.
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm biomass reduction .

Advanced: How does the fluorine substituent impact the compound’s interaction with bacterial topoisomerase IV? Methodological Answer: Fluorine’s electronegativity enhances hydrogen bonding with Arg₄₅₆ and Asp₄₃₇ residues in the enzyme’s active site, as shown by molecular docking (Glide XP). Competitive inhibition assays (IC₅₀ ~2.5 µM) correlate with reduced DNA supercoiling activity in gel electrophoresis .

Data Contradictions and Reproducibility

Advanced: How can researchers resolve discrepancies in reported antitumor IC₅₀ values for this compound analogs? Methodological Answer: Discrepancies often arise from assay conditions (e.g., serum concentration, exposure time). Standardization steps:

Use synchronized cell lines (e.g., HeLa cells at 80% confluency).

Normalize data to positive controls (e.g., doxorubicin).

Validate via orthogonal assays (e.g., apoptosis via Annexin V/PI staining). Cross-study comparisons must account for structural variations (e.g., 4-methyl vs. 4-ethyl groups) .

Functionalization Strategies

Advanced: What regioselective methods enable C-3 functionalization of this compound without disrupting the hydroxyl group? Methodological Answer: Protect the 2-OH group with TMSCl before Pd-catalyzed C–H activation at C-3. Post-functionalization, deprotect with TBAF. Alternative: Use directing groups (e.g., pyridine) in Ru-catalyzed meta-C–H alkylation. Yields >70% are achievable with minimized side products .

Safety and Handling

Basic: What PPE is recommended for handling this compound in the laboratory? Methodological Answer:

  • Gloves : Nitrile (≥8 mil thickness).
  • Respirator : N95 for powder handling.
  • Lab Coat : Polyester-cotton blend.
  • Eye Protection : Goggles with side shields. Store in amber glass under N₂ to prevent hydrolysis .

Computational Modeling

Advanced: Which molecular docking parameters optimize target binding predictions for this compound in kinase inhibition studies? Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Suite.
  • Grid Box : Center on ATP-binding pocket (XYZ: 10ų).
  • Scoring Function : MM-GBSA for binding affinity (ΔG < -8 kcal/mol). Validate with MD simulations (100 ns) to assess complex stability .

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